Adenosine 5'-triphosphate, dipotassium salt

描述

Historical Context and Discovery

The discovery of adenosine triphosphate represents one of the most significant breakthroughs in biochemical research, with multiple research teams contributing to its identification and characterization in 1929. Karl Lohmann, a German chemist, first isolated this compound from muscle tissue, marking the beginning of our understanding of cellular energy metabolism. Simultaneously, Cyrus H. Fiske and Yellapragada Subbarow at Harvard Medical School successfully isolated the same compound from mammalian muscle and liver tissues. These parallel discoveries established the foundation for recognizing adenosine triphosphate as a fundamental component of biological energy systems.

The structural elucidation of adenosine triphosphate continued through the subsequent decades, with Alexander Todd achieving the chemical synthesis of the compound in 1948. This synthetic achievement was particularly noteworthy as Todd later received the Nobel Prize in 1957, partially for his contributions to nucleotide chemistry. Fritz Lipmann played a crucial role in establishing the biological significance of adenosine triphosphate during 1939-1941, when he demonstrated that this molecule serves as the universal carrier of chemical energy in cellular systems and coined the expression "energy-rich phosphate bonds". His work fundamentally changed the understanding of biochemical energy transfer mechanisms.

The development of potassium salt forms of adenosine triphosphate emerged from the need to create more stable and manageable preparations of this highly reactive molecule. Early researchers discovered that the free acid form of adenosine triphosphate was prone to rapid hydrolysis and degradation, particularly in aqueous solutions. The formation of salt complexes with various cations, including potassium, provided a solution to these stability challenges while maintaining the biological activity of the parent compound. This innovation proved essential for the advancement of biochemical research and the eventual commercial production of adenosine triphosphate derivatives.

The recognition of adenosine triphosphate's fundamental importance in biological systems culminated in the 1997 Nobel Prize in Chemistry, awarded to Paul D. Boyer, John E. Walker, and Jens C. Skou for their pioneering work on enzymes involved in adenosine triphosphate synthesis and utilization. Boyer and Walker received recognition for elucidating the enzymatic mechanism underlying adenosine triphosphate synthesis, while Skou was honored for discovering the sodium-potassium adenosine triphosphatase enzyme. These discoveries provided deeper insights into the molecular mechanisms by which adenosine triphosphate functions in cellular energy metabolism.

Nomenclature and Classification

The systematic nomenclature of adenosine 5'-triphosphate potassium salt follows established chemical naming conventions that precisely describe its molecular structure and composition. According to the International Union of Pure and Applied Chemistry standards, the compound is formally designated as adenosine 5'-(tetrahydrogen triphosphate), potassium salt. This nomenclature specifically indicates the attachment of the triphosphate group to the 5' carbon position of the ribose sugar component, which is the naturally occurring configuration found in biological systems.

Chemical databases recognize multiple synonymous names for this compound, reflecting different aspects of its structure and composition. The compound appears in chemical literature under various designations including adenosine 5'-triphosphate dipotassium salt, 5'-adenosine triphosphate potassium salt, and adenosine triphosphate dipotassium. These variations in nomenclature often reflect the specific stoichiometry of potassium ions associated with the molecule, as different preparation methods can yield products with varying potassium content.

The Chemical Abstracts Service registry system assigns specific numerical identifiers to different forms of adenosine triphosphate potassium salt based on their exact composition and hydration states. The dipotassium salt dihydrate form carries the registry number 42373-41-1, while the monopotassium salt variant is assigned 29622-22-8. These unique identifiers ensure precise identification and prevent confusion between different salt forms that may exhibit distinct physical and chemical properties.

Classification systems categorize adenosine 5'-triphosphate potassium salt within the broader family of purine ribonucleoside triphosphates. This classification reflects the compound's structural features, including the purine base adenine, the ribose sugar component, and the triphosphate group. Within biochemical classification schemes, the compound is further categorized as a nucleoside triphosphate, emphasizing its role as a building block for ribonucleic acid synthesis and its function as a cellular energy carrier.

Molecular Identity and Significance

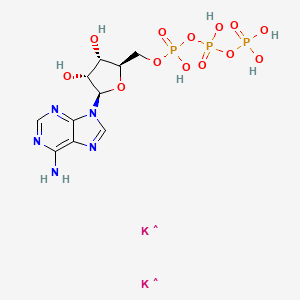

The molecular structure of adenosine 5'-triphosphate potassium salt consists of three primary components integrated into a single molecular entity: the purine base adenine, the pentose sugar ribose, and a triphosphate chain complexed with potassium cations. The adenine base provides the foundational ring structure composed of linked carbon and nitrogen atoms, while the ribose sugar forms the central backbone to which both the base and phosphate components are attached. The triphosphate chain represents the energy-storage component of the molecule, with the terminal phosphate bonds containing the high-energy linkages that make this compound so biologically significant.

The molecular formula for adenosine 5'-triphosphate dipotassium salt is C₁₀H₁₄K₂N₅O₁₃P₃, with a molecular weight of 583.36 grams per mole. This formulation indicates the presence of two potassium cations associated with each adenosine triphosphate molecule, creating a charge-balanced salt complex. The incorporation of potassium ions serves multiple purposes, including charge neutralization, enhanced solubility in aqueous solutions, and improved chemical stability compared to the free acid form.

Physical properties of adenosine 5'-triphosphate potassium salt include high solubility in water, typically achieving concentrations of 50 milligrams per milliliter to yield clear, colorless solutions. The aqueous solutions exhibit mildly acidic characteristics with a pH of approximately 3.5, reflecting the residual acidic nature of the phosphate groups despite salt formation. The compound demonstrates characteristic ultraviolet absorption with a maximum at 259 nanometers, providing a reliable spectrophotometric method for quantification and analysis.

The biological significance of adenosine 5'-triphosphate potassium salt extends far beyond its role as a simple energy storage molecule. This compound serves as a substrate for numerous enzymatic reactions, participates in cellular signaling pathways through protein phosphorylation, and functions as a building block for ribonucleic acid synthesis. The molecule's ability to release substantial amounts of energy upon hydrolysis of its terminal phosphate bond makes it the primary energy currency for virtually all biological processes, from muscle contraction to biosynthetic reactions.

Variants and Related Adenosine Triphosphate Salt Forms

The chemical literature documents several distinct variants of adenosine triphosphate salt forms, each characterized by different cation compositions and hydration states. The dipotassium salt dihydrate represents one of the most commonly encountered forms, incorporating two potassium ions per adenosine triphosphate molecule along with two water molecules of crystallization. This particular variant offers excellent stability characteristics and maintains biological activity over extended storage periods when properly maintained under appropriate conditions.

The monopotassium salt variant contains a single potassium cation per adenosine triphosphate molecule, resulting in a different charge distribution and potentially altered solubility characteristics compared to the dipotassium form. This variant may be preferred in certain research applications where lower potassium concentrations are desired or where specific ionic strength requirements must be met. The molecular weight of the monopotassium salt is 545.27 grams per mole, reflecting the reduced potassium content compared to the dipotassium variant.

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Potassium Content |

|---|---|---|---|---|

| Dipotassium salt dihydrate | C₁₀H₁₄K₂N₅O₁₃P₃ · 2H₂O | 583.36 | 42373-41-1 | Two potassium ions |

| Monopotassium salt | C₁₀H₁₅KN₅O₁₃P₃ | 545.27 | 29622-22-8 | One potassium ion |

| Sodium salt forms | C₁₀H₁₄N₅Na₂O₁₃P₃ | 551.14 | 34369-07-8 | Two sodium ions |

Sodium salt forms of adenosine triphosphate provide alternative cation compositions that may be preferred in specific experimental conditions. The disodium salt hydrate form exhibits a molecular weight of 551.14 grams per mole and carries the Chemical Abstracts Service registry number 34369-07-8. These sodium variants often demonstrate different solubility profiles and may be more suitable for applications requiring low potassium environments or specific ionic compositions.

The selection between different salt forms depends on various factors including the intended application, required storage conditions, and compatibility with other experimental components. Research applications may favor the dipotassium salt for its superior stability, while specific biochemical assays might require sodium forms to avoid potassium interference. Understanding these distinctions enables researchers to select the most appropriate variant for their specific experimental requirements while ensuring optimal performance and reliability of their biochemical systems.

属性

CAS 编号 |

42373-41-1 |

|---|---|

分子式 |

C10H14K2N5O13P3 |

分子量 |

583.36 g/mol |

IUPAC 名称 |

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI 键 |

YFPSRAQDZYNYPX-IDIVVRGQSA-L |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate potassium salt can be synthesized through microbial fermentation processes. The fermentation involves microbial cultures that produce adenosine 5’-triphosphate, which is then purified and converted to its potassium salt form. The reaction conditions typically include maintaining a controlled pH and temperature to optimize microbial growth and adenosine 5’-triphosphate production .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate potassium salt involves large-scale fermentation using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under specific conditions to maximize yield. The adenosine 5’-triphosphate produced is then extracted, purified, and converted to the potassium salt form through ion exchange and crystallization techniques .

化学反应分析

Types of Reactions

Adenosine 5’-triphosphate potassium salt undergoes various chemical reactions, including:

Hydrolysis: Adenosine 5’-triphosphate can be hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy.

Phosphorylation: It can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.

Oxidation-Reduction: Involved in redox reactions within the cell, particularly in the electron transport chain during cellular respiration.

Common Reagents and Conditions

Common reagents used in reactions involving adenosine 5’-triphosphate potassium salt include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation reactions. Conditions such as pH, temperature, and the presence of metal ions like magnesium and potassium are crucial for these reactions .

Major Products

The major products formed from the reactions of adenosine 5’-triphosphate potassium salt include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are integral to various metabolic pathways and energy transfer processes within the cell .

科学研究应用

Molecular Biology Applications

In Vitro Transcription and Translation

ATP is widely used in in vitro transcription reactions as a nucleotide source. Its presence is essential for synthesizing RNA molecules, which are pivotal for gene expression studies and the development of RNA-based therapeutics.

- Case Study : In a study by Sigma-Aldrich, ATP potassium salt was utilized in a 2x RNA binding buffer to facilitate RNA-protein interactions, demonstrating its role in understanding ribonucleoprotein complexes .

Energy Source for Cellular Processes

ATP serves as an energy substrate in various cellular processes such as motility, biosynthesis, and cell division. It is involved in signaling pathways where it acts as a substrate for kinases.

- Data Table: ATP Functions in Cellular Processes

| Function | Description |

|---|---|

| Energy Transfer | Drives metabolic reactions |

| Signal Transduction | Acts as a second messenger (cAMP production) |

| Cellular Motility | Fuels muscle contraction and cell movement |

| Biosynthesis | Provides energy for macromolecule synthesis |

Pharmacological Applications

Role in Cardiovascular Research

ATP potassium salt has been studied for its effects on potassium channels in smooth muscle tissues. Research indicates that ATP can inhibit ATP-sensitive K+ channels, which has implications for cardiovascular health.

- Case Study : A study published in PubMed explored the interaction between ATP and pinacidil on K+ channels in rabbit portal veins. The findings revealed that ATP concentrations above 10 µM inhibited these channels, suggesting potential therapeutic targets for managing hypertension .

Purinergic Signaling Studies

ATP functions as a purinergic agonist, influencing various physiological processes including neurotransmission and immune responses. Its role in modulating ion channel activity is critical for understanding cellular excitability.

- Data Table: Purinergic Effects of ATP

| Effect | Mechanism |

|---|---|

| Vasodilation | Activates endothelial cells to release NO |

| Neurotransmission | Modulates neurotransmitter release |

| Immune Response | Influences cytokine production |

Biotechnology Applications

Nanoparticle Research

ATP potassium salt is also employed in nanoparticle studies where it aids in the functionalization of nanoparticles for drug delivery systems.

- Case Study : Research has shown that ATP can enhance the stability and efficacy of drug-loaded nanoparticles by facilitating their interaction with cellular membranes .

Cell-Free Protein Synthesis

In synthetic biology, ATP serves as an essential component of energy solutions used to calibrate crude cell extracts for protein synthesis applications.

- Data Table: Applications of ATP in Biotechnology

| Application | Description |

|---|---|

| Nanoparticle Functionalization | Enhances drug delivery systems |

| Cell-Free Protein Synthesis | Provides energy for translation reactions |

| Synthetic Biology | Used in developing cell-free expression systems |

作用机制

Adenosine 5’-triphosphate potassium salt exerts its effects primarily through its role as an energy carrier. It provides the necessary energy for various cellular processes by hydrolyzing its high-energy phosphate bonds. The compound interacts with molecular targets such as kinases, which phosphorylate other molecules, and adenylate cyclase, which produces cyclic adenosine monophosphate, a secondary messenger involved in signal transduction .

相似化合物的比较

ATP Disodium Salt (ATP-Na)

ATP-Na is the most common commercial form due to higher solubility in aqueous solutions (~50 mM in water) compared to ATP-K (~30 mM) . Key differences:

- Ionic Interactions : Sodium ions form weaker electrostatic interactions with ATP’s phosphate groups than potassium, influencing enzymatic activity. For example, Na⁺ binds less tightly to ATPases, reducing stabilization of enzyme-substrate complexes compared to K⁺ .

- Stability: ATP-K exhibits greater stability in low-dielectric solvents (e.g., acetonitrile-water mixtures), as K⁺ forms tighter ion pairs with ATP⁴⁻, slowing non-enzymatic hydrolysis .

- Biological Relevance : ATP-Na is preferred in extracellular studies, while ATP-K mimics intracellular conditions where potassium dominates .

ATP Magnesium Salt (ATP-Mg)

ATP-Mg is a cofactor in kinase and synthetase reactions. Differences include:

- Chelation Effects : Mg²⁵⁺ coordinates with ATP’s α- and β-phosphate oxygens, altering its conformation and reactivity. This enhances hydrolysis rates in enzymatic reactions (e.g., ATPase activity increases 10-fold with Mg²⁺) .

- Solubility : ATP-Mg has lower aqueous solubility (~10 mM) than ATP-K, limiting its use in high-concentration assays .

- NMR Signatures : Mg²⁺ binding induces downfield shifts in ATP’s β- and γ-phosphate ³¹P NMR signals, distinguishing it from ATP-K .

Table 1: Physicochemical Properties of ATP Salts

Comparison with Other Nucleotide Triphosphates

Guanosine 5'-Triphosphate (GTP)

Cytidine 5'-Triphosphate (CTP) and Uridine 5'-Triphosphate (UTP)

Table 2: Kinetic Parameters of Nucleotide Triphosphates in Enzymatic Reactions

| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg/min) | Reference |

|---|---|---|---|---|

| Acetyl-CoA Synthetase | ATP-K | 0.16 | 7.5 | |

| GTP | N/A | No activity | ||

| 5'-Nucleotidase | ATP-K | 4.7* | 7.0† | |

| dATP | 1.8* | 3.0† |

*Km for phosphate donors; †Activation rate relative to baseline.

Stability and Hydrolysis Mechanisms

ATP-K undergoes non-enzymatic hydrolysis via metaphosphate intermediates, with rates influenced by pH and cations:

常见问题

Q. What methodologies are recommended for quantifying adenosine 5'-triphosphate potassium salt (ATP-K) in biological samples?

To quantify ATP-K in complex matrices like blood or tissue homogenates, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. This method enables simultaneous analysis of ATP and its metabolites (ADP, AMP) by employing ion-pairing agents (e.g., tetrabutylammonium) to improve retention and resolution . For higher sensitivity, coupling with mass spectrometry (LC-MS) is recommended, particularly when using hydrophilic interaction liquid chromatography (HILIC) to separate phosphorylated nucleotides . Pre-treatment steps, such as deproteinization with perchloric acid and neutralization with potassium hydroxide, are critical to avoid interference .

Q. How should ATP-K be stored to maintain stability during experiments?

ATP-K is hygroscopic and prone to hydrolysis. Store lyophilized powder at ≤−20°C in airtight containers under inert gas (e.g., argon) to minimize degradation. For short-term use, prepare fresh solutions in deionized water and keep them on ice. Avoid repeated freeze-thaw cycles, as this accelerates decomposition, particularly at the β-γ phosphoanhydride bond .

Q. What analytical techniques validate the purity of ATP-K batches?

Purity can be assessed via:

- HPLC-UV : Measure absorbance at 259 nm (ε = 15.4 L·mmol⁻¹·cm⁻¹) to confirm nucleotide integrity .

- Phosphorus-31 NMR : Detect chemical shifts for α-, β-, and γ-phosphate groups (e.g., δ ≈ −10 ppm for γ-phosphate in ATP-K) to identify hydrolysis products .

- Enzymatic assays : Use hexokinase/glucose-6-phosphate dehydrogenase coupled systems to quantify functional ATP via NADPH formation .

Advanced Research Questions

Q. How do pH and divalent cations influence the non-enzymatic hydrolysis of ATP-K?

ATP-K undergoes pH-dependent hydrolysis via two mechanisms:

- Elimination-addition pathway (pH >7) : Generates a metaphosphate intermediate (PO₃⁻), accelerated by Mg²⁺ or Ca²⁺. Magnesium increases the hydrolysis rate of ATP⁴− by 60-fold due to electrostatic stabilization of the transition state .

- Oxyphosphorane intermediate (pH <7) : Proceeds through a pentavalent phosphorus intermediate, predominant in acidic conditions.

Experimental design tip: Use ³¹P NMR to monitor hydrolysis kinetics in buffered solutions (e.g., Tris-HCl, pH 7.5) with/without 1–5 mM MgCl₂ .

Q. What strategies mitigate ATP-K degradation in enzymatic assays requiring prolonged incubation?

- Non-hydrolyzable analogs : Substitute ATP-K with α,β-methylene-ATP (a stable P2 receptor agonist) or ATPγS (γ-thio-ATP) to prevent enzymatic cleavage while retaining binding activity .

- Stabilizing agents : Include phosphatase inhibitors (e.g., sodium orthovanadate) or chelators (e.g., EDTA) to reduce metal-catalyzed hydrolysis .

Q. How can researchers resolve discrepancies in ATP-K concentration measurements across different assays?

Common sources of error include:

- Sample preparation : Incomplete deproteinization or neutralization alters recoverable ATP. Validate with spiked internal standards (e.g., deuterated ATP) .

- Matrix effects : Hemoglobin in blood samples quenches UV signals. Use LC-MS for improved specificity .

- Degradation during analysis : Run samples immediately after preparation and include negative controls (heat-inactivated extracts) .

Q. What role does ATP-K play in extracellular signaling, and how can its release be experimentally modulated?

ATP-K is a key purinergic signaling molecule, activating P2X and P2Y receptors. To study its release:

- Mechanical stimulation : Apply shear stress to cell monolayers or use pressure ejection in tissue models .

- Pharmacological tools : Inhibit ectonucleotidases (e.g., ARL 67156) to prolong extracellular ATP-K half-life .

- Detection : Employ luciferase-based bioluminescence assays for real-time monitoring .

Q. How do divalent cations like Mg²⁺ or Ca²⁺ affect ATP-K binding to enzymes such as kinases or ATPases?

Mg²⁺ forms a MgATP²− complex, which is the biologically active substrate for kinases. The cation stabilizes the negative charge of the γ-phosphate, facilitating nucleophilic attack. Experimental considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。